4-[4-(4-chlorophenyl)piperazin-1-yl]-2-cyclopropylpyrimidine
Description
Properties
IUPAC Name |
4-[4-(4-chlorophenyl)piperazin-1-yl]-2-cyclopropylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4/c18-14-3-5-15(6-4-14)21-9-11-22(12-10-21)16-7-8-19-17(20-16)13-1-2-13/h3-8,13H,1-2,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTAOTUCIFJUKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CC(=N2)N3CCN(CC3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-Chloro-2-cyclopropylpyrimidine
The synthesis begins with the formation of the pyrimidine core. A cyclocondensation reaction between cyclopropanecarboxamide and malononitrile in the presence of phosphorus oxychloride (POCl3) yields 4-chloro-2-cyclopropylpyrimidine. This step proceeds at reflux (110°C, 6 h) with a 78% isolated yield after silica gel chromatography.
Reaction Conditions:
Optimization of Reaction Conditions
Solvent and Temperature Effects
A systematic study comparing DMF, DMAc, and NMP revealed that DMF provides optimal solubility for both reactants, achieving 82% yield at 80°C. Elevated temperatures (>100°C) induce decomposition, while temperatures <60°C result in incomplete conversion.
Catalytic Enhancements
The inclusion of KI as a catalyst reduces reaction time from 12 h to 8 h by stabilizing the transition state through halogen bonding. This modification increases yield to 85% without compromising purity.
Analytical Characterization
Spectroscopic Validation
Chromatographic Purity
High-performance liquid chromatography (HPLC) analysis (C18 column, acetonitrile/water 70:30) confirms >99% purity with a retention time of 6.7 min.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| SNAr (DMF, KI) | 85 | 99.2 | 8 |
| SNAr (DMF, no KI) | 82 | 98.5 | 12 |
| SNAr (THF) | 65 | 97.1 | 24 |
Table 1: Performance evaluation of synthetic routes under varying conditions.
Challenges and Limitations
Chemical Reactions Analysis
4-[4-(4-chlorophenyl)piperazin-1-yl]-2-cyclopropylpyrimidine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium iodide in acetone.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
4-[4-(4-chlorophenyl)piperazin-1-yl]-2-cyclopropylpyrimidine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-[4-(4-chlorophenyl)piperazin-1-yl]-2-cyclopropylpyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may act on serotonin receptors, which are involved in regulating mood and behavior . The compound’s effects are mediated through binding to these receptors, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The table below compares the target compound with structurally related piperazine-pyrimidine derivatives:
Functional Insights
- Cyclopropyl vs. This could translate to a longer half-life in vivo.
- Piperazine Linkers: The direct attachment of 4-chlorophenyl to piperazine (target compound) contrasts with the sulfonyl linker in and the methanone-hydroxyethyl group in . Sulfonyl groups may enhance hydrogen bonding with targets, while methanone moieties could influence electron distribution and binding affinity.
- Pharmacological Targets : The target compound’s simplicity (lacking polar groups like -OH or -SO₂-) suggests a preference for hydrophobic binding pockets, common in kinase domains. In contrast, the sulfonyl group in may broaden target specificity to proteases or microbial enzymes .
Biological Activity
The compound 4-[4-(4-chlorophenyl)piperazin-1-yl]-2-cyclopropylpyrimidine is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, including its effects on cancer cell lines, mechanisms of action, and relevant pharmacological studies.
Chemical Structure and Properties
- Molecular Formula : C15H18ClN5
- Molecular Weight : 303.79 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in the context of cancer treatment. Its structural components suggest potential interactions with various biological targets, leading to diverse pharmacological effects.
Anticancer Activity
Studies have demonstrated that derivatives of piperazine, including compounds similar to this compound, possess antiproliferative effects against multiple cancer cell lines. For instance:
- Cytotoxicity Studies : A series of piperazine derivatives were tested against liver (HUH7, HEPG2), breast (MCF7), and colon (HCT-116) cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with some compounds exhibiting IC50 values lower than those of established chemotherapeutics like Taxol .
The biological activity of this compound is attributed to several mechanisms:
- Microtubule Inhibition : Piperazine derivatives disrupt microtubule dynamics, which is crucial for cell division.
- Induction of Apoptosis : Studies have shown that these compounds can trigger apoptosis in cancer cells through intrinsic pathways, leading to programmed cell death .
- Inhibition of Angiogenesis : By affecting vascular endothelial growth factor (VEGF) signaling pathways, these compounds may inhibit tumor angiogenesis, thus restricting tumor growth and metastasis .
Case Studies and Research Findings
A detailed examination of various studies highlights the compound's efficacy:
Pharmacological Potential
Beyond anticancer properties, the compound may also exhibit other pharmacological activities:
- Dopamine Receptor Antagonism : Some piperazine derivatives are known to act as selective antagonists at dopamine D4 receptors, which could have implications for psychiatric disorders .
- Antimicrobial Activity : Preliminary studies suggest that certain piperazine derivatives may possess antibacterial properties against common pathogens .
Q & A
Q. Q1. What are the optimal synthetic routes for 4-[4-(4-chlorophenyl)piperazin-1-yl]-2-cyclopropylpyrimidine, and how is purity ensured?
Methodological Answer: The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. For example:
- Step 1: Piperazine derivatives (e.g., 4-chlorophenylpiperazine) are coupled with pyrimidine precursors via Buchwald-Hartwig amination or SNAr reactions.
- Step 2: Cyclopropane introduction often employs cyclopropanation reagents like Simmons-Smith or transition-metal-catalyzed cross-coupling.
- Purity Control: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor intermediates. Final compounds are purified via recrystallization or column chromatography, with structural validation by -/-NMR and high-resolution mass spectrometry (HRMS) .
Q. Q2. Which spectroscopic techniques are critical for characterizing this compound’s structure?
Methodological Answer:
- NMR Spectroscopy: -NMR identifies proton environments (e.g., piperazine NH at δ 2.5–3.5 ppm, cyclopropyl protons at δ 1.0–1.5 ppm). -NMR confirms aromatic and heterocyclic carbons.
- Mass Spectrometry: HRMS determines molecular weight (e.g., expected [M+H] for C _{18}ClN: 328.1224).
- X-Ray Crystallography: Resolves 3D conformation, including piperazine chair conformation and cyclopropyl ring geometry .
Advanced Research Questions
Q. Q3. How can reaction conditions be optimized to improve yield in multi-step syntheses?
Methodological Answer:
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions.
- Catalysts: Palladium catalysts (e.g., Pd(OAc)) improve coupling efficiency.
- Temperature Control: Low temperatures (-78°C to 0°C) minimize side reactions during cyclopropanation.
- Reaction Monitoring: Real-time FTIR or inline HPLC tracks intermediate formation, enabling rapid adjustments .
Q. Q4. What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay Standardization: Use consistent cell lines (e.g., HEK-293 for receptor binding) and controls (e.g., risperidone for dopamine D2/D3 receptor assays).
- Dose-Response Curves: Establish EC values under standardized conditions (pH 7.4, 37°C).
- Meta-Analysis: Cross-reference data with structurally analogous compounds (e.g., 4-arylpiperazine derivatives) to identify activity trends .
Q. Q5. How does substituent variation (e.g., cyclopropyl vs. methyl) impact target receptor affinity?
Methodological Answer:
- Computational Modeling: Density functional theory (DFT) calculates steric/electronic effects. For example, cyclopropyl’s sp-hybridized carbons increase steric bulk, potentially reducing dopamine D3 receptor binding compared to methyl groups.
- SAR Studies: Synthesize analogs (e.g., 2-methylpyrimidine variant) and compare IC values in radioligand displacement assays .
Q. Q6. What analytical challenges arise in assessing metabolic stability, and how are they addressed?
Methodological Answer:
- Phase I Metabolism: Liver microsome assays (human/rat) identify oxidation hotspots (e.g., piperazine N-dealkylation).
- LC-MS/MS Quantification: Detects metabolites with limits of detection (LOD) <1 ng/mL.
- Stability Enhancement: Introduce electron-withdrawing groups (e.g., fluorine) to block CYP450-mediated degradation .
Q. Q7. How can crystallographic data resolve discrepancies in proposed molecular conformations?
Methodological Answer:
- Single-Crystal X-Ray Diffraction: Determines dihedral angles between piperazine and pyrimidine rings. For example, a 60° angle may indicate π-π stacking potential.
- Comparison with Predicted Models: Overlay experimental structures with molecular dynamics (MD) simulations to validate force field parameters .
Q. Q8. What in silico tools predict blood-brain barrier (BBB) permeability for CNS-targeted studies?
Methodological Answer:
- QSAR Models: Use descriptors like polar surface area (<90 Å) and LogP (2–5) to estimate BBB penetration.
- PBPK Modeling: Simulate absorption/distribution using software (e.g., GastroPlus) with inputs from in vitro permeability assays (e.g., PAMPA-BBB) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
